molecular formula C13H20O4 B3130060 4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 340023-15-6

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B3130060
M. Wt: 240.29 g/mol
InChI Key: ZFIIGRZPZQCDLJ-UHFFFAOYSA-N
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Patent
US06649600B1

Procedure details

4-(2-Methoxycarbony-vinyl)-bicyclo[2.2.2]octane-1-carboxylic acid benzyl ester (XX, Example 95, 35 g, 106.6 mmol) is dissolved in ethyl alcohol/water (9/1, 300 ml) and is placed in a Porter pressure bottle. Palladium on carbon (10%, 5 g) is added and the mixture is hydrogenated (65 psi) for 48 hr. The reaction mixture is filtered through a pad of celite and the combined filtrates were concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 3.58, 2.18, 1.74, 1.44 and 1.38.
Name
4-(2-Methoxycarbony-vinyl)-bicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Name
ethyl alcohol water
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C@:11]12[CH2:18][CH2:17][C@@:14]([CH:19]=[CH:20][C:21]([O:23][CH3:24])=[O:22])([CH2:15][CH2:16]1)[CH2:13][CH2:12]2)=[O:10])C1C=CC=CC=1>C(O)C.O.[Pd]>[CH3:24][O:23][C:21]([CH2:20][CH2:19][C:14]12[CH2:15][CH2:16][C:11]([C:9]([OH:10])=[O:8])([CH2:18][CH2:17]1)[CH2:12][CH2:13]2)=[O:22] |f:1.2|

Inputs

Step One
Name
4-(2-Methoxycarbony-vinyl)-bicyclo[2.2.2]octane-1-carboxylic acid benzyl ester
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)[C@@]12CC[C@](CC1)(CC2)C=CC(=O)OC
Name
ethyl alcohol water
Quantity
300 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 48 hr
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCC12CCC(CC1)(CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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